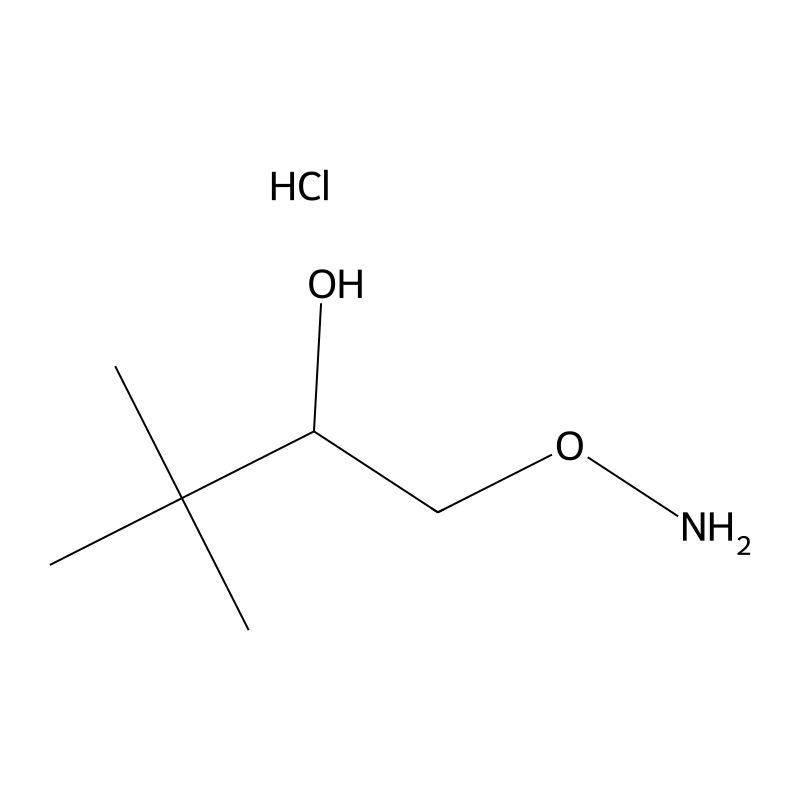

1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Aminooxy-3,3-dimethylbutan-2-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO₂ and a molecular weight of 169.65 g/mol. It is classified as a derivative of butanol, characterized by the presence of both an amino group and a hydroxyl group on a branched carbon chain. This compound is notable for its potential applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

There is no current information available regarding a specific mechanism of action for ADMB-HCl. However, compounds containing aminooxy functionalities have been explored for their potential to inhibit enzymes or interact with specific biological targets []. Further research is needed to determine if ADMB-HCl possesses similar activities.

- Oxidation: The hydroxyl group can be oxidized to yield a ketone or aldehyde, altering its reactivity and properties.

- Reduction: The amino group can undergo reduction to form different amines, which may have distinct biological activities.

- Substitution: This compound can engage in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The synthesis of 1-aminooxy-3,3-dimethylbutan-2-ol hydrochloride typically involves the following steps:

- Starting Material: The process begins with 3,3-dimethylbutan-2-one.

- Reaction with Ammonia: The ketone is reacted with ammonia or an amine under controlled conditions to introduce the amino group.

- Formation of Hydrochloride Salt: Hydrochloric acid is subsequently added to form the hydrochloride salt, enhancing solubility and stability for various applications .

1-Aminooxy-3,3-dimethylbutan-2-ol hydrochloride has diverse applications across several fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: Utilized in studies related to enzyme interactions and metabolic pathways.

- Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

- Industry: Employed in producing specialty chemicals and as an intermediate in organic synthesis .

Interaction studies involving 1-aminooxy-3,3-dimethylbutan-2-ol hydrochloride focus on its binding affinity with various biological targets. These studies aim to elucidate the compound's role in modulating enzyme activity and influencing metabolic pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile in medicinal applications .

Several compounds share structural similarities with 1-aminooxy-3,3-dimethylbutan-2-ol hydrochloride. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Aminooxybutanol | C₄H₉NO₂ | Lacks branched structure; simpler amine derivative |

| 2-Amino-2-methylpropanol | C₄H₁₁NO | Contains an additional methyl group; different steric properties |

| 1-Amino-2-propanol | C₃H₉NO | Straight-chain structure; less sterically hindered |

Uniqueness of 1-Aminooxy-3,3-dimethylbutan-2-ol Hydrochloride

What sets 1-aminooxy-3,3-dimethylbutan-2-ol hydrochloride apart from similar compounds is its branched structure combined with both amino and hydroxyl functionalities. This unique configuration enhances its reactivity and potential interactions within biological systems, making it a valuable compound for research and industrial applications .